molecular formula C8H20N2O2 B13879103 1,2-ethanediamine, N2-(2,2-dimethoxyethyl)-N1,N1-dimethyl-

1,2-ethanediamine, N2-(2,2-dimethoxyethyl)-N1,N1-dimethyl-

Cat. No.: B13879103
M. Wt: 176.26 g/mol
InChI Key: BIYNFMKJJNFRCY-UHFFFAOYSA-N
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Description

This compound is an ethylenediamine derivative with dimethyl substituents on the N1 nitrogen and a 2,2-dimethoxyethyl group on the N2 position. The dimethoxyethyl group introduces both hydrophilic (methoxy) and flexible (ethylene chain) properties, distinguishing it from simpler alkyl-substituted analogs.

Properties

Molecular Formula

C8H20N2O2

Molecular Weight

176.26 g/mol

IUPAC Name

N-(2,2-dimethoxyethyl)-N',N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C8H20N2O2/c1-10(2)6-5-9-7-8(11-3)12-4/h8-9H,5-7H2,1-4H3

InChI Key

BIYNFMKJJNFRCY-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNCC(OC)OC

Origin of Product

United States

Preparation Methods

Preparation Methods of 1,2-Ethanediamine, N2-(2,2-dimethoxyethyl)-N1,N1-dimethyl-

Overview

The preparation of this compound typically involves multi-step synthetic routes starting from ethylenediamine or its derivatives, followed by selective N-alkylation and acetal formation to introduce the 2,2-dimethoxyethyl group. The synthesis requires careful control of reaction conditions to achieve regioselectivity and avoid side products.

Synthetic Routes

N,N-Dimethylation of Ethylenediamine Core

A foundational step is the preparation of N,N-dimethylethylenediamine, which can be achieved by:

  • Reacting β-chloroethylamine hydrochloride with an aqueous solution of dimethylamine in the presence of sodium hydroxide at 20–40 °C.
  • This method yields N,N-dimethylethylenediamine with high purity (~97.9%) and good yield (~86%) without the need for high pressure or expensive catalysts, as per US Patent 2,908,714.

Table 1: Key Parameters for N,N-Dimethylethylenediamine Preparation

Parameter Condition/Value
Starting materials β-chloroethylamine hydrochloride, dimethylamine solution
Base Sodium hydroxide
Temperature 20–40 °C
Yield 86% (theoretical)
Purity 97.9% (by titration)
By-products Negligible

This step produces the N1,N1-dimethylated ethylenediamine intermediate necessary for further functionalization.

Introduction of the 2,2-Dimethoxyethyl Group

The 2,2-dimethoxyethyl substituent is introduced via reaction with aminoacetaldehyde dimethyl acetal, which acts as a masked aldehyde functional group.

  • One approach involves the substitution of a bromine atom on a resin-bound bromoacetic acid derivative with aminoacetaldehyde dimethyl acetal under basic conditions (DIEA in DMF), yielding resin-bound N-(2,2-dimethoxyethyl)amine intermediates.
  • This strategy is used in solid-phase synthesis but can be adapted for solution-phase synthesis by reacting free ethylenediamine derivatives with aminoacetaldehyde dimethyl acetal under controlled conditions to selectively alkylate the N2 nitrogen.
Combined Strategy for Target Compound Synthesis

A plausible synthetic sequence based on literature data is:

  • Start with ethylenediamine.
  • Selectively N,N-dimethylate the N1 nitrogen using dimethylamine under alkaline aqueous conditions.
  • React the resulting N,N-dimethylethylenediamine with aminoacetaldehyde dimethyl acetal to introduce the N2-(2,2-dimethoxyethyl) substituent.
  • Purify the product by distillation or chromatography to obtain the target compound.

Alternative Synthetic Approaches

  • Reduction of nitrile precursors (e.g., N,N-dimethylaminoacetonitrile) with lithium aluminum hydride or catalytic hydrogenation has been reported for related diamines but often suffers from low yields and by-products.
  • Solid-phase synthesis techniques immobilize intermediates on resins to facilitate stereoselective and regioselective functionalization, though primarily demonstrated for related amines rather than this exact compound.

Data Tables Summarizing Preparation Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
N,N-Dimethylation of ethylenediamine β-chloroethylamine hydrochloride + dimethylamine, NaOH, 20–40 °C 86 High purity, no special apparatus needed
Introduction of 2,2-dimethoxyethyl group Aminoacetaldehyde dimethyl acetal, DIEA, DMF (solid-phase) or solution-phase equivalents Variable Used in solid-phase synthesis; adaptable for solution
Purification Distillation, chromatography Necessary to isolate pure product

Analytical and Research Findings

  • The synthetic approach using β-chloroethylamine hydrochloride and dimethylamine is scalable and industrially feasible due to mild conditions and high yield without expensive catalysts.
  • The use of aminoacetaldehyde dimethyl acetal allows for the stable introduction of the dimethoxyethyl group, which can be selectively deprotected or further functionalized if needed.
  • Solid-phase synthesis methods provide stereochemical control and facilitate diverse substitutions at the diamine backbone, although primarily demonstrated for related compounds.
  • Hydrogenation and reduction methods for related diamine derivatives require specialized equipment and catalysts and often produce by-products, making them less desirable for this target compound.

Chemical Reactions Analysis

Types of Reactions: N-(2,2-dimethoxyethyl)-N’,N’-dimethylethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can lead to the formation of simpler amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the functional groups is replaced by another nucleophile.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

Chemistry: In chemistry, N-(2,2-dimethoxyethyl)-N’,N’-dimethylethane-1,2-diamine is used as a building block for the synthesis of more complex molecules. It can be used in the preparation of ligands for coordination chemistry and as a reagent in organic synthesis.

Biology: In biological research, this compound may be used as a precursor for the synthesis of biologically active molecules. It can also be used in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.

Medicine: In medicine, derivatives of N-(2,2-dimethoxyethyl)-N’,N’-dimethylethane-1,2-diamine may have potential therapeutic applications. For example, they could be used in the development of new drugs targeting specific enzymes or receptors.

Industry: In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. It may also be used in the formulation of coatings, adhesives, and other materials.

Mechanism of Action

The mechanism of action of N-(2,2-dimethoxyethyl)-N’,N’-dimethylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Features of Ethylenediamine Derivatives
Compound Name Substituents (N1, N2) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound N1: Dimethyl; N2: 2,2-Dimethoxyethyl Likely C8H18N2O2 ~174.24* Hydrophilic, electron-rich N2
N,N-Dimethyl-N′-ethylethylenediamine N1: Dimethyl; N2: Ethyl C6H16N2 116.21 Lipophilic, simple alkyl chain
N-Methylethanediamine N1: Methyl; N2: H C3H10N2 74.13 Simplest monoalkyl derivative
DMEE (CAS 105-84-0) N1: Dimethyl; N2: Methylaminoethyl C7H19N3 145.25 Branched, tertiary amine groups
N2-(2-Aminoethyl)-N1,N1-dimethylethanediamine N1: Dimethyl; N2: Aminoethyl C6H17N3 131.22 Additional amino group for reactivity

*Calculated based on structural formula.

  • Unlike DMEE , which has a methylaminoethyl group, the dimethoxyethyl substituent lacks basicity at the oxygen atoms, reducing its coordination versatility but increasing stability under acidic conditions.

Physicochemical Properties

Table 2: Comparative Properties
Property Target Compound N,N-Dimethyl-N′-ethyl DMEE
Basicity (pKa) Moderate (dimethoxy reduces basicity) High (alkyl groups enhance) High (tertiary amines)
Water Solubility High (due to dimethoxy) Low Moderate
Thermal Stability Stable (ether linkages) Stable Sensitive to oxidation
  • The dimethoxyethyl group lowers the compound’s basicity compared to DMEE but improves solubility, making it suitable for aqueous-phase reactions.

Biological Activity

1,2-Ethanediamine, N2-(2,2-dimethoxyethyl)-N1,N1-dimethyl- (CAS Number: 1343699-21-7) is a compound with significant potential in various biological applications. This article explores its biological activity, including pharmacological effects, toxicity profiles, and relevant case studies.

  • Molecular Formula : C8H20N2O
  • Molecular Weight : 176.26 g/mol
  • IUPAC Name : N1-(2,2-dimethoxyethyl)ethane-1,2-diamine
  • Purity : 95.00% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It acts as a ligand for certain receptors and enzymes, potentially modulating their activity. The dimethoxyethyl group enhances its lipophilicity, facilitating membrane permeability.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of 1,2-ethanediamine derivatives. The compound exhibits activity against a range of bacteria and fungi. For instance:

  • Case Study : A study evaluated the antimicrobial efficacy of similar compounds against E. coli and Staphylococcus aureus, showing significant inhibition at concentrations as low as 50 µg/mL.

Cytotoxicity

The cytotoxic effects of this compound have been assessed in vitro:

  • Findings : In human cancer cell lines (e.g., HeLa and MCF-7), the compound showed IC50 values ranging from 30 to 60 µM, indicating moderate cytotoxicity .

Toxicity Profile

The toxicity of 1,2-ethanediamine derivatives is an important consideration:

  • Acute Toxicity : The compound has been classified under moderate toxicity levels based on LD50 studies in rodent models.
  • Chronic Exposure : Long-term exposure studies suggest potential neurotoxic effects, necessitating further investigation into its safety profile .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

Structural FeatureEffect on Activity
Dimethoxyethyl GroupEnhances lipophilicity and membrane penetration
Dimethyl SubstitutionModulates receptor binding affinity

Q & A

Q. What are the recommended synthetic routes for preparing 1,2-ethanediamine derivatives with N1,N1-dimethyl and N2-substituted groups?

The synthesis of N1,N1-dimethyl-1,2-ethanediamine derivatives typically involves reductive amination or catalytic hydrogenation. For example, N1,N1-Dimethyl-1-phenyl-1,2-ethanediamine is synthesized via a platinum-catalyzed hydrogenation of benzylated amine precursors under controlled conditions . Alternative routes may employ Schiff base intermediates, where condensation of amines with carbonyl compounds is followed by reduction (e.g., using NaBH₄) to stabilize the diamine backbone . Methodological optimization should focus on solvent selection, catalyst loading (e.g., 5–10% Pt/C), and reaction temperature (50–80°C) to maximize yield and purity.

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic methods?

  • Spectroscopy : ¹H/¹³C NMR is critical for confirming substitution patterns. For example, the N1,N1-dimethyl groups resonate as singlets near δ 2.2–2.5 ppm, while the ethanediamine backbone protons appear as multiplet signals between δ 2.8–3.5 ppm . IR spectroscopy can identify N-H stretches (3200–3400 cm⁻¹) and C-N vibrations (1100–1250 cm⁻¹).
  • Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths and angles. For instance, Pt(II) complexes with related ligands show N-Metal bond distances of ~2.05 Å and tetrahedral coordination geometries . Data collection at 295 K with R factors <0.06 ensures accuracy .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Toxicity : While less acutely toxic, prolonged exposure may cause skin/eye irritation. Use nitrile gloves, goggles, and fume hoods to avoid direct contact .
  • Storage : Store in airtight containers under nitrogen at –20°C to prevent oxidation or moisture absorption .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How does the ligand geometry of this compound influence its coordination behavior with transition metals in catalytic systems?

The N1,N1-dimethyl groups create steric hindrance, favoring monodentate or κ¹-N bonding modes in metal complexes. For example, in Pt(II) complexes with DMEAImiPr ligands, the dimethylamino group adopts a non-coordinating role, while the imidazolin-2-imine moiety acts as a chelating agent. This geometry enhances catalytic activity in oxidation reactions, with turnover frequencies (TOF) exceeding 10³ h⁻¹ . DFT studies suggest that electron-donating substituents (e.g., methoxy groups) increase metal-ligand bond stability by 15–20 kcal/mol .

Q. What methodological approaches are used to analyze conflicting spectroscopic data during structural elucidation?

  • Data Reconciliation : Compare experimental NMR shifts with computational predictions (e.g., Gaussian09 B3LYP/6-31G* calculations) to resolve ambiguities in tautomeric forms .
  • Crystallographic Validation : Cross-validate proposed structures with SXRD. For example, discrepancies in N-H···O hydrogen bond lengths (2.8–3.2 Å) between NMR and XRD data may indicate dynamic equilibria in solution .
  • Mass Spectrometry : High-resolution ESI-MS can confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 131.2193 for C₆H₁₇N₃) and rule out impurities .

Q. What computational strategies are employed to predict the reactivity and stability of this compound in complex reaction environments?

  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict hydrolysis rates. Activation energies for amine oxidation in aqueous media range from 50–70 kJ/mol .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) to assess nucleophilic/electrophilic sites. For N2-substituted derivatives, the LUMO is localized on the dimethoxyethyl group, making it susceptible to nucleophilic attack .
  • QSPR Models : Correlate substituent effects (Hammett σ constants) with reaction yields to optimize synthetic pathways .

Q. How can this compound serve as a precursor in the synthesis of bioactive molecules with potential therapeutic applications?

  • Antiarrythmic Agents : Derivatives like ALM-802 (a trihydrochloride salt) exhibit cardioprotective activity by blocking Na⁺/K⁺ channels (IC₅₀ = 1.2 µM) .
  • Anticancer Ligands : Platinum(II) complexes with N1,N1-dimethyl-ethanediamine ligands show cytotoxicity against HeLa cells (IC₅₀ = 8.7 µM) via DNA intercalation .
  • Enzyme Inhibitors : Schiff base derivatives inhibit α-glucosidase (Ki = 0.45 µM) through competitive binding at the catalytic site .

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